molecular formula C16H20N4O B7793152 5-amino-4-(1H-benzimidazol-2-yl)-1-pentyl-2H-pyrrol-3-one

5-amino-4-(1H-benzimidazol-2-yl)-1-pentyl-2H-pyrrol-3-one

Cat. No.: B7793152
M. Wt: 284.36 g/mol
InChI Key: RTOVTWXWLCETFP-UHFFFAOYSA-N
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Description

5-amino-4-(1H-benzimidazol-2-yl)-1-pentyl-2H-pyrrol-3-one is a heterocyclic compound that features a benzimidazole moiety fused with a pyrrolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-(1H-benzimidazol-2-yl)-1-pentyl-2H-pyrrol-3-one typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Formation of Pyrrolone Ring: The pyrrolone ring can be formed by cyclization reactions involving appropriate precursors such as amino acids or their derivatives.

    Coupling Reactions: The final step involves coupling the benzimidazole core with the pyrrolone ring under suitable conditions, often using catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, continuous flow systems, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-amino-4-(1H-benzimidazol-2-yl)-1-pentyl-2H-pyrrol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; typically carried out in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions may yield various substituted derivatives.

Scientific Research Applications

5-amino-4-(1H-benzimidazol-2-yl)-1-pentyl-2H-pyrrol-3-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes or receptors.

    Material Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.

    Biological Research: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of 5-amino-4-(1H-benzimidazol-2-yl)-1-pentyl-2H-pyrrol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-4-(1H-benzimidazol-2-yl)-1-(2-morpholinoethyl)-2H-pyrrol-3-one
  • 5-amino-4-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydro-3H-pyrrol-3-one

Uniqueness

5-amino-4-(1H-benzimidazol-2-yl)-1-pentyl-2H-pyrrol-3-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pentyl group, for example, may influence its lipophilicity and interaction with biological membranes, distinguishing it from other similar compounds.

Properties

IUPAC Name

5-amino-4-(1H-benzimidazol-2-yl)-1-pentyl-2H-pyrrol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-2-3-6-9-20-10-13(21)14(15(20)17)16-18-11-7-4-5-8-12(11)19-16/h4-5,7-8H,2-3,6,9-10,17H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTOVTWXWLCETFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1CC(=O)C(=C1N)C2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCN1CC(=O)C(=C1N)C2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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